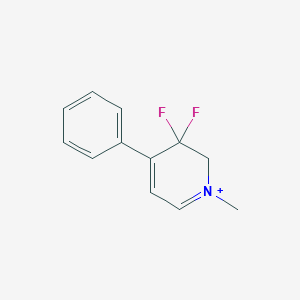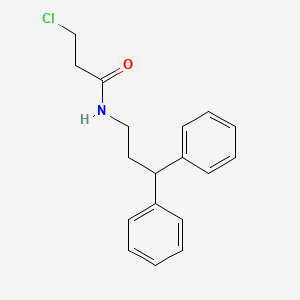
3-Chloro-N-(3,3-diphenyl-propyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(3,3-diphenyl-propyl)-propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the propionamide moiety and a diphenyl-propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3,3-diphenyl-propyl)-propionamide typically involves the reaction of 3,3-diphenylpropylamine with a chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3,3-diphenyl-propyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Chloro-N-(3,3-diphenyl-propyl)-propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3,3-diphenyl-propyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the diphenyl-propyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- 3-Chloro-N-(2-isopropylphenyl)propanamide
Uniqueness
3-Chloro-N-(3,3-diphenyl-propyl)-propionamide is unique due to its specific structural features, such as the presence of the diphenyl-propyl group, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
573995-31-0 |
|---|---|
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-chloro-N-(3,3-diphenylpropyl)propanamide |
InChI |
InChI=1S/C18H20ClNO/c19-13-11-18(21)20-14-12-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,21) |
InChI Key |
JBCFGAKJHQOHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
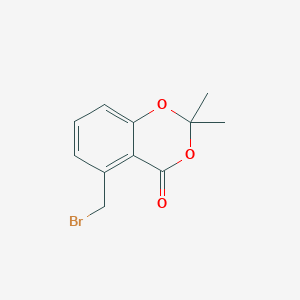
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
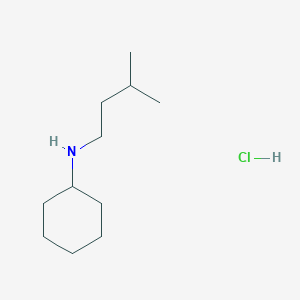

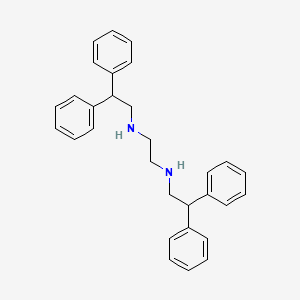
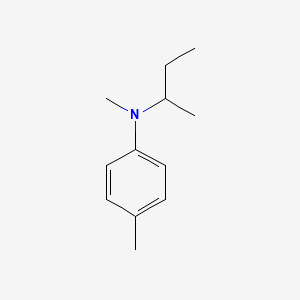
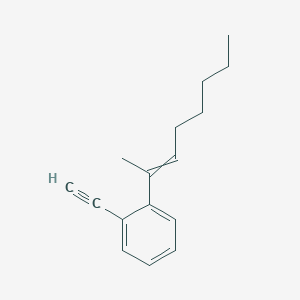
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)
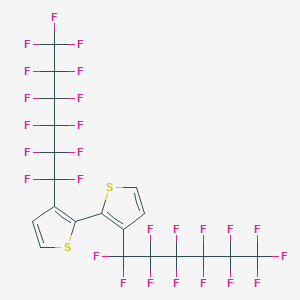
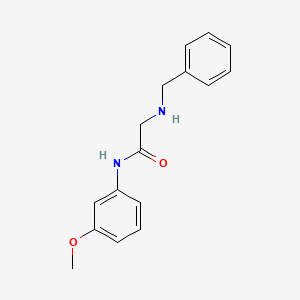
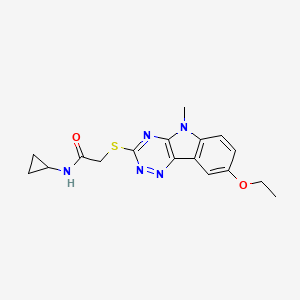
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
